molecular formula C17H20N2OS B5618332 1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5618332
M. Wt: 300.4 g/mol
InChI Key: ODXASYHCPKGVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone" often involves Claisen-Schmidt condensation reactions, starting from precursors such as 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone, reacting with different substituted benzaldehydes. These processes yield new chalcones containing piperazine or dichlorothiophene moieties, characterized by IR, (1)H NMR spectral, and microanalysis data (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods, including IR, NMR, and MS spectral data. For instance, some studies have focused on synthesizing and characterizing compounds by single-crystal X-ray crystallography, demonstrating conventional chair conformations for the piperazine ring and providing insight into the molecular geometry and intermolecular interactions (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Chemical Reactions and Properties

Electrochemical synthesis methods have been explored, highlighting the oxidation of related compounds in the presence of nucleophiles, leading to new arylthiobenzazoles. These studies propose mechanisms involving electrochemically generated p-quinone imine participating in Michael addition reactions, indicative of the versatile reactivity of the piperazine-containing compounds (Amani & Nematollahi, 2012).

Physical Properties Analysis

The synthesis and characterization of piperazine derivatives have been achieved through methods such as cyclo condensation, with compounds being characterized by IR, 1H, and 13C NMR, and mass spectral studies. These methods provide insights into the physical properties of the compounds, including their stability and structural integrity (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Properties Analysis

Investigations into the impurity profiles of related compounds have been conducted using liquid chromatography-mass spectrometry, which is crucial for understanding the chemical purity, stability, and potential byproducts formed during synthesis. This analysis is vital for compounds intended for pharmaceutical applications, ensuring their safety and efficacy (Thomasberger, Engel, & Feige, 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine rings are often found in drugs that target the central nervous system, while thiophene rings are found in a variety of drugs with different targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-14(20)15-4-6-16(7-5-15)19-10-8-18(9-11-19)13-17-3-2-12-21-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXASYHCPKGVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5344210

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.